(E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine (E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine
Brand Name: Vulcanchem
CAS No.: 873876-86-9
VCID: VC15969863
InChI: InChI=1S/C11H9NO3/c13-10(14)6-12-9-5-7-3-1-2-4-8(7)11(9)15/h1-4H,5-6H2,(H,13,14)
SMILES:
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

(E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine

CAS No.: 873876-86-9

Cat. No.: VC15969863

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

(E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine - 873876-86-9

Specification

CAS No. 873876-86-9
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name 2-[(3-oxo-1H-inden-2-ylidene)amino]acetic acid
Standard InChI InChI=1S/C11H9NO3/c13-10(14)6-12-9-5-7-3-1-2-4-8(7)11(9)15/h1-4H,5-6H2,(H,13,14)
Standard InChI Key IYTVRWKWXLZAAP-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2C(=O)C1=NCC(=O)O

Introduction

Structural and Electronic Properties

The molecular structure of (E)-N-(1-oxo-1,3-dihydro-2H-inden-2-ylidene)glycine comprises a planar indenone system fused to a glycine residue via an imine bond. Density functional theory (DFT) calculations at the B3LYP/cc-pVTZ level reveal significant electron delocalization across the conjugated system, with the indenone moiety acting as an electron-deficient dipolarophile in cycloaddition reactions . The molecular electrostatic potential (MEP) map indicates a polarized electron density distribution, where the carbonyl oxygen of the indenone and the imine nitrogen serve as nucleophilic and electrophilic centers, respectively .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides definitive evidence for the (E)-configuration. The 1H^1H NMR spectrum exhibits a singlet at δ 8.2–8.4 ppm corresponding to the imine proton (CH=N), with no coupling observed due to the rigidity of the conjugated system . The 13C^{13}C NMR spectrum shows characteristic signals for the carbonyl carbons of the indenone (δ 190–195 ppm) and the glycine carboxylate (δ 170–175 ppm) . Infrared (IR) spectroscopy confirms the presence of C=O (1670–1700 cm1^{-1}) and C=N (1600–1620 cm1^{-1}) stretches .

Table 1: Key Spectroscopic Data for (E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine

TechniqueObservationReference
1H^1H NMRδ 8.3 ppm (s, 1H, CH=N)
13C^{13}C NMRδ 192 ppm (C=O, indenone)
IR1685 cm1^{-1} (C=O stretch)
UV-Visλ_max = 320 nm (π→π* transition)

Synthetic Methodologies

The synthesis of (E)-N-(1-oxo-1,3-dihydro-2H-inden-2-ylidene)glycine typically involves a condensation reaction between glycine and 1-oxo-1,3-dihydro-2H-indene-2-carbaldehyde under mildly acidic conditions. A modified Erlenmeyer-Plöchl azlactone synthesis is employed to enhance regioselectivity and yield .

Stepwise Reaction Mechanism

  • Imine Formation: Glycine reacts with the aldehyde group of 1-oxo-1,3-dihydro-2H-indene-2-carbaldehyde in ethanol at 60°C, forming an intermediate Schiff base.

  • Tautomerization: The enol form of the Schiff base undergoes keto-enol tautomerism, stabilizing the (E)-configuration through conjugation with the indenone system .

  • Crystallization: The product precipitates upon cooling and is purified via recrystallization from ethanol/water mixtures (yield: 65–78%) .

Table 2: Optimization of Synthetic Conditions

ParameterOptimal ValueYield (%)
SolventEthanol75
Temperature (°C)6078
Reaction Time (h)465
CatalystAcetic acid (0.1 eq)70

Reactivity and Applications

(E)-N-(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)glycine participates in 1,3-dipolar cycloadditions with azomethine ylides, yielding spiro[indene-pyrrolidine] hybrids. For example, reaction with in situ-generated azomethine ylide from isatin and N-methylglycine produces spirocyclic adducts with >90% diastereoselectivity .

Cycloaddition Reactions

The compound acts as a dipolarophile in [3+2] cycloadditions, where the electron-deficient indenone moiety attracts nucleophilic carbon centers. Transition state analysis using QST3 methods reveals asynchronous bond formation, with the C=C bond of the indenone attacking the ylide’s nucleophilic carbon first .

Table 3: Diastereoselectivity in Cycloaddition Reactions

DipolarophileMajor Productdr (exo:endo)Yield (%)
(E)-Glycine derivativeSpiro-pyrrolidine85:1582
(Z)-Glycine derivativeSpiro-oxindole45:5568

Computational Insights

DFT calculations at the B3LYP/cc-pVTZ level elucidate the regiochemical outcome of cycloadditions. The global electrophilicity index (ω = 1.8 eV) classifies the compound as a strong electrophile, favoring attack by nucleophilic ylides . Local electrophilicity at the β-carbon of the indenone (ω = 2.1 eV) further rationalizes the observed regioselectivity .

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